molecular formula C₁₇H₃₅ClN₃O₈PS B1159672 Clindamycin B 2-Phosphate Ammonium Salt

Clindamycin B 2-Phosphate Ammonium Salt

Cat. No.: B1159672
M. Wt: 507.97
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Identification Parameters

Clindamycin B 2-Phosphate Ammonium Salt (CAS 54887-31-9) is systematically named as [(2R,3R,4S,5R,6R)-6-((1S,2S)-2-chloro-1-((2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl] dihydrogen phosphate ammonium salt . Alternative designations include:

  • Clindamycin Phosphate EP Impurity B
  • USP Clindamycin B Phosphate Impurity
  • Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methylpyrrolidin-2-yl]carbonyl]amino]-2-O-phosphono-1-thio-L-threo-α-D-galacto-octopyranoside ammonium salt

Key identification parameters:

Parameter Value
Molecular Formula C₁₇H₃₂ClN₂O₈PS + NH₄⁺
Molecular Weight 490.94 g/mol (free acid); 508.99 g/mol (ammonium salt)
IUPAC Name See systematic name above
SMILES O[C@H]1C@@HOC@HC(OP(=O)(O)O)C1O.[NH4+]

Classification within Lincosamide Antibiotics

This compound belongs to the lincosamide class , characterized by a pyrrolidine ring linked to a methylthiolincosamide moiety via an amide bond. Structural classification highlights:

  • Core scaffold : 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside backbone
  • Modifications :
    • Chlorination at C7 (7(S)-configuration)
    • Phosphorylation at C2 hydroxyl group
    • Ammonium counterion for salt stabilization

This derivative differs from parent lincosamides (e.g., lincomycin) through:

  • Stereospecific chloro-substitution
  • Phosphate esterification enhancing water solubility

Chemical Structure and Molecular Formula Variations

The molecular architecture comprises three domains:

Domain Structural Features
Sugar moiety Methylthio-galacto-octopyranoside with C2 phosphate group
Aminoacyl group (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxamide
Chlorinated side chain (1S,2S)-2-chloropropyl configuration

Variations arise from:

  • Positional isomerism : Contrasted with clindamycin 3-phosphate via phosphate group placement
  • Counterion diversity : Commercial forms may substitute ammonium with sodium or potassium ions

Stereochemical Configurations and Conformational Analysis

Critical stereocenters include:

  • C7 : Absolute configuration (7S) crucial for ribosomal binding
  • C2' pyrrolidine : (2S,4R)-geometry governing spatial orientation
  • Sugar ring : β-D-galacto configuration ensuring proper phosphate positioning

Conformational studies reveal:

  • Ribosomal binding : The 2-phosphate group adopts a gauche conformation, allowing hydrogen bonding with 23S rRNA nucleotides (A2058, G2505)
  • Ammonium interaction : Stabilizes phosphate negative charge via ion pairing, enhancing crystalline stability

Relationship to Parent Compound and Structural Derivatives

Clindamycin B 2-Phosphate derives from clindamycin B (CAS 18323-43-8) through:

Modification Impact
C2 phosphorylation Increases aqueous solubility from 3.5 mg/mL (clindamycin B) to >50 mg/mL
Ammonium salt formation Lowers hygroscopicity vs. free acid form

Structural analogs include:

Compound Key Difference
Clindamycin 2-phosphate C7 S-configuration vs. B variant's ethyl-pyrrolidine
Lincomycin 2-phosphate Lincosamine sugar vs. galacto-octopyranoside
Clindamycin 3-phosphate Phosphate at C3 instead of C2

Properties

Molecular Formula

C₁₇H₃₅ClN₃O₈PS

Molecular Weight

507.97

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside 2-(Dihydrogen Phosphate) Monoammonium Salt;  (2S-trans)-Methyl-7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrol

Origin of Product

United States

Preparation Methods

Phosphorylation via Protected Clindamycin Hydrochloride

The foundational method involves protecting clindamycin hydrochloride to prevent unwanted side reactions during phosphorylation. Protected clindamycin hydrochloride is synthesized by reacting clindamycin hydrochloride with 2,2-dimethoxypropane in a suitable solvent, yielding a compound with a melting point of 162–163°C. This intermediate is subsequently treated with phosphorus oxychloride (POCl₃) in pyridine at sub-ambient temperatures. Benzyl alcohol is introduced to form clindamycin phosphoryl benzylate , a novel intermediate that eliminates the need for column chromatography.

Critical Reaction Parameters:

  • Temperature: -10°C to 20°C.

  • Solvent Systems: Pyridine, 1,2-dichloroethane, or acetone.

  • Catalysts: Benzyltriethylammonium chloride (TEBA-Cl) and dimethylaminopyridine (DMAP).

The benzyl alcohol acts as both a reactant and solvent, ensuring solubility of the intermediate while facilitating aqueous removal of by-products.

Deprotection and Ammonium Salt Formation

Following phosphorylation, the protected intermediate undergoes acid hydrolysis to remove protective groups. For example, heating protected clindamycin benzylate hydrochloride with aqueous hydrochloric acid in methanol precipitates the deprotected form. Neutralization with ammonium hydroxide converts the hydrochloride to the ammonium salt , which is isolated via filtration.

Optimization Insights:

  • Base Selection: Ammonium hydroxide is preferred for its mild basicity, minimizing degradation.

  • Purification: Recrystallization from methanol-water-acetonitrile mixtures enhances purity (melting point: 208–212°C).

Comparative Analysis of Methodological Innovations

Catalytic Advancements in Phosphorylation

The Chinese patent (CN101891779A) introduces a dual-catalyst system combining DMAP and TEBA-Cl, which accelerates phosphorylation by 30% compared to traditional methods. This system reduces reaction times to 8–12 hours while maintaining yields above 95%.

Data Table 1: Catalyst Impact on Reaction Efficiency

Catalyst SystemReaction Time (h)Yield (%)Purity (%)
DMAP + TEBA-Cl8–1295.25–97.75>99
Traditional12–2470–7595–98

Solvent and Temperature Optimization

Low-temperature conditions (-10°C to 20°C) are critical for minimizing by-products such as clindamycin 3- and 4-phosphates. The use of acetone as a co-solvent in the Chinese method improves intermediate solubility, enabling higher substrate concentrations without compromising reaction kinetics.

Analytical Validation of Synthesis

High-Performance Liquid Chromatography (HPLC)

Post-synthesis analysis employs borate-buffered HPLC (pH 8.8) to separate clindamycin 2-phosphate from positional isomers. Alkaline phosphatase treatment confirms dephosphorylation efficacy, with phosphate content verified via Bartlett-Lewis assays.

Key Analytical Metrics:

  • Retention Times: Clindamycin 2-phosphate (Rf = 0.2), 3-phosphate (Rf = 0.4), 4-phosphate (Rf = 0.6).

  • Phosphate Content: 5.25% (theoretical: 5.76%).

Industrial-Scale Production Considerations

Elimination of Column Chromatography

The US patent methodology replaces column chromatography with crystallization-based purification, reducing production costs by 40%. For instance, adding acetonitrile to filtrates induces crystallization of clindamycin phosphate with >99% purity.

Hydrogenolysis for Final Product

Hydrogen gas and Pd/C catalyst convert clindamycin benzylate free base to clindamycin phosphate in methanol-water mixtures. Adjusting the solvent ratio to 1:1 (methanol:water) ensures complete dissolution before crystallization .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Clindamycin B 2-Phosphate Ammonium Salt, and how is its purity validated?

  • Synthesis : Clindamycin B 2-Phosphate is synthesized via phosphorylation of the parent compound using reagents like phosphorus oxychloride (POCl₃) under controlled anhydrous conditions. A key intermediate, 3,4-O-anisylidene clindamycin, is often employed to protect reactive hydroxyl groups during phosphorylation .
  • Characterization : Analytical methods include:

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210 nm, using a mobile phase of phosphate buffer and acetonitrile (e.g., 75:25 v/v) .
  • NMR Spectroscopy : ¹H and ³¹P NMR to confirm esterification and salt formation. Peaks at δ 0.87 ppm (methyl group) and δ -0.5 to -1.5 ppm (phosphate) are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., m/z 490.94 for C₁₇H₃₂ClN₂O₈PS) .

Q. How should researchers design experiments to assess the stability of this compound in aqueous solutions?

  • Experimental Design :

  • pH Variation : Prepare buffered solutions (pH 3.5–8.0) and monitor degradation via HPLC at 25°C and 40°C. Stability is optimal at pH 3.5–6.5, with accelerated degradation in alkaline conditions .
  • Accelerated Aging : Store samples at 40°C/75% relative humidity for 1–3 months, analyzing degradation products (e.g., clindamycin or lincomycin derivatives) using LC-MS/MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.

Advanced Research Questions

Q. What methodologies are recommended for impurity profiling of this compound in pharmaceutical formulations?

  • Impurity Identification :

  • Use HPLC with Diode Array Detection (DAD) and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution at 1.0 mL/min .
  • Key impurities include Clindamycin 3-Phosphate (RRF 0.76), Lincomycin 2-Phosphate (RRF 0.96), and 7-Epiclindamycin Phosphate (RRF 0.73) .
    • Validation Parameters :
  • Specificity : Resolve impurities with resolution ≥2.0.
  • Limit of Detection (LOD) : ≤0.05% for minor impurities.
  • Linearity : R² ≥0.99 over 50–150% of target concentration .

Q. How can quantitative NMR (qNMR) be optimized for purity determination of this compound?

  • Methodology :

  • Internal Standard : Maleic acid (δ 6.3 ppm) in DMSO-d₆.
  • Peak Selection : Integrate the methyl signal at δ 0.87 ppm (Clindamycin B 2-Phosphate) and δ 6.3 ppm (maleic acid).
  • Precision : Prepare triplicate samples; %RSD should be ≤0.2% .
    • Data Analysis : Calculate purity using the equation:
      Purity (%)=Integralsample×Molecular WeightIS×PurityISIntegralIS×Molecular Weightsample×100\text{Purity (\%)} = \frac{\text{Integral}_{\text{sample}} \times \text{Molecular Weight}_{\text{IS}} \times \text{Purity}_{\text{IS}}}{\text{Integral}_{\text{IS}} \times \text{Molecular Weight}_{\text{sample}}} \times 100

Q. How can contradictory data on Clindamycin B 2-Phosphate’s enzymatic conversion rates be resolved?

  • Root Cause Analysis :

  • Enzyme Source Variability : Alkaline phosphatase activity differs between bacterial (e.g., E. coli) and mammalian sources. Standardize enzyme units (e.g., 10 U/mL) .
  • Buffer Composition : Phosphate or Tris buffers may inhibit/activate enzymes. Use LC-MS to quantify clindamycin formation over time (0–60 min) .
    • Experimental Replication : Perform cross-lab studies with shared reference standards to eliminate batch-to-batch variability .

Methodological Considerations

Q. What advanced techniques are used to elucidate degradation pathways of this compound under oxidative stress?

  • Stress Testing : Expose the compound to 0.1% H₂O₂ at 40°C for 24 hours.
  • Degradation Product Identification :

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode (m/z 100–1000). Major degradation products include sulfoxide derivatives (m/z +16) and hydrolyzed clindamycin (m/z 425.0) .
  • Isolation : Semi-preparative HPLC to isolate impurities for structural confirmation via 2D NMR .

Q. How can researchers validate the bioanalytical methods for quantifying Clindamycin B 2-Phosphate in pharmacokinetic studies?

  • Plasma Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v), centrifugation at 10,000 × g for 10 min.
  • LC-MS/MS Conditions :

  • Column: HILIC (2.1 mm × 50 mm, 3 µm).
  • Mobile Phase: 0.1% formic acid in water (A) and methanol (B).
  • Quantification: MRM transitions m/z 491 → 126 (Clindamycin B 2-Phosphate) and m/z 425 → 126 (clindamycin) .
    • Validation Metrics :
  • Accuracy: 95–105% recovery.
  • Precision: Intra-day and inter-day %RSD ≤5% .

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